1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone)
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Description
“1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone)” is a chemical compound with the molecular formula C15H10N2O3 . It is a derivative of 1H-Isochromene-1,3,4-trione, which has the molecular formula C9H4O4 . The average mass of 1H-Isochromene-1,3,4-trione is 176.126 Da .
Molecular Structure Analysis
The molecular structure of “1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone)” consists of 15 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The average mass of “1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone)” is 176.126 Da, and its monoisotopic mass is 176.010956 Da .Scientific Research Applications
Synthesis and Antitumor Properties
A novel method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylylaminopropyl)amide 4c was developed, showcasing the potential of isochromene derivatives in antitumor applications. The synthesis involves a key step with a dual role Pd(II) catalyst facilitating the formation of 1,3-disubstituted cyclic alkenyl ether, a crucial framework in isochromene natural products (Mondal et al., 2003).
Domino Hydroarylation/Cycloisomerization Reactions
A silver-catalyzed process provides efficient access to 1H,1-arylisochromenes, starting from ortho-alkynylbenzaldehydes. This method leads to aryl-functionalized 1H-isochromenes with high yields, demonstrating the versatility of isochromene derivatives in synthetic chemistry (Mariaule et al., 2014).
Hydrogen-bonded Dimers and Sheets
The study of 3-amino-4-anilino-1H-isochromen-1-one and its derivatives revealed the formation of hydrogen-bonded dimers and complex sheets, contributing to the understanding of molecular interactions and structural properties in isochromene compounds (Vicentes et al., 2013).
Conformational Analysis
NMR studies and structural modifications of N-acylhydrazone derivatives provided insights into the conformational behavior of these compounds in solution. This research aids in the understanding of stereochemical and electronic influences on the properties of isochromene derivatives (Lopes et al., 2013).
Isoquinoline Derivatives Synthesis
The synthesis of 4-(1H-isochromen-1-yl)isoquinolines through silver-catalyzed reactions demonstrates the potential for creating complex molecules with isochromene structures, opening avenues for new pharmacological agents (Guo et al., 2019).
properties
IUPAC Name |
1-hydroxy-4-phenyldiazenylisochromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12-9-5-4-8-11(12)13(15(19)20-14)17-16-10-6-2-1-3-7-10/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUSAXGSDDQYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C=CC=CC3=C(OC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230236 |
Source
|
Record name | 1H-2-Benzopyran-1,3,4-trione 4-(2-phenylhydrazone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) | |
CAS RN |
339021-18-0 |
Source
|
Record name | 1H-2-Benzopyran-1,3,4-trione 4-(2-phenylhydrazone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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